5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione
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Overview
Description
5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione is a chemical compound with the molecular formula C15H16N2O4. It is known for its unique structure, which includes a cyclohexane ring substituted with a nitrophenyl group and a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with 3-nitroaniline under specific conditions. One common method involves the use of dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene as a solvent . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to various oxidized derivatives of the nitrophenyl group .
Scientific Research Applications
5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of herbicides.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, the compound can form complexes with metal ions, which can inhibit certain enzymes. This property is particularly useful in the development of herbicides and potential anti-diabetic drugs .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylene}cyclohexane-1,3-dione
- 5,5-Dimethyl-2-{[(3-nitroanilino)methylene]}cyclohexane-1,3-dione
- 5,5-Dimethyl-2-{[(3-nitroanilino)methylidene]}cyclohexane-1,3-dione
Uniqueness
What sets 5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(3-nitrophenyl)iminomethyl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2)7-13(18)12(14(19)8-15)9-16-10-4-3-5-11(6-10)17(20)21/h3-6,9,18H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFHNXTWBFDPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC(=CC=C2)[N+](=O)[O-])O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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